1,2,3-Tribromopropene

Description

Contextualization of 1,2,3-Tribromopropene (B11956404) within Polyhalogenated Unsaturated Organic Systems

Polyhalogenated unsaturated organic systems are a class of compounds characterized by a carbon framework containing at least one carbon-carbon double or triple bond and multiple halogen atoms (fluorine, chlorine, bromine, or iodine). These molecules are notable for their unique electronic properties and reactivity, which arise from the combined influence of the π-system of the multiple bond and the inductive and resonance effects of the halogen substituents.

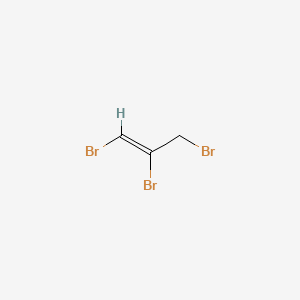

This compound is a clear example of a polyhalogenated alkene. Its structure consists of:

A vinylic bromide at the C1 position, where a bromine atom is directly attached to one of the carbons of the double bond.

A second vinylic bromide at the C2 position.

An allylic bromide at the C3 position, where a bromine atom is attached to a saturated carbon atom adjacent to the double bond.

This specific arrangement distinguishes it from other brominated propenes and dictates its chemical behavior. The reactivity of vinylic halides often differs significantly from that of allylic halides. Allylic halides are typically more susceptible to nucleophilic substitution reactions (both Sₙ1 and Sₙ2) because the resulting carbocation intermediate (in an Sₙ1 pathway) or transition state (in an Sₙ2 pathway) is stabilized by resonance with the adjacent double bond. Conversely, vinylic halides are generally less reactive towards nucleophilic substitution under standard conditions. This differential reactivity within the same molecule makes this compound a structurally complex and interesting member of the polyhalogenated unsaturated systems.

Significance of this compound as a Research Target in Contemporary Organic Chemistry

The significance of this compound as a research target in modern organic chemistry stems from its potential as a versatile synthetic building block. wikipedia.org Its high reactivity, conferred by the three bromine atoms, allows it to serve as a precursor in the synthesis of a variety of other organic compounds, including those with potential applications in pharmaceuticals and agrochemicals. wikipedia.org

The key to its utility lies in the distinct reactivity of its bromine substituents. The presence of both vinylic and allylic bromides allows for selective transformations, a highly desirable feature in multistep synthesis. Research on structurally similar compounds, such as (E)- and (Z)-1,3-dibromo-2-methoxypropene, has shown that the allylic bromide can undergo nucleophilic displacement reactions while the vinylic bromide can participate in palladium-catalyzed coupling reactions. researchgate.net This suggests that this compound could potentially undergo sequential, site-selective reactions. For instance, a synthetic chemist could first exploit the reactivity of the allylic C-Br bond and then, in a subsequent step, modify the vinylic C-Br bonds, using different reaction conditions or catalysts.

This potential for controlled, stepwise functionalization makes this compound an intriguing target for methodological development in organic synthesis. It can be used to introduce complex functionalities and build molecular frameworks that would be difficult to access through other means. While it is noted as a useful intermediate, detailed studies showcasing its application in the total synthesis of complex natural products are not widely available in the current literature, indicating that its full synthetic potential may still be an area for future exploration.

Structure

3D Structure

Properties

CAS No. |

63145-54-0 |

|---|---|

Molecular Formula |

C3H3Br3 |

Molecular Weight |

278.77 g/mol |

IUPAC Name |

(Z)-1,2,3-tribromoprop-1-ene |

InChI |

InChI=1S/C3H3Br3/c4-1-3(6)2-5/h1H,2H2/b3-1- |

InChI Key |

GCYDHXOUHNLRDZ-IWQZZHSRSA-N |

Isomeric SMILES |

C(/C(=C/Br)/Br)Br |

Canonical SMILES |

C(C(=CBr)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3 Tribromopropene

Direct Halogenation Strategies

Direct halogenation approaches are a primary method for the synthesis of brominated hydrocarbons. These strategies typically involve the addition of bromine across double bonds or the substitution of hydrogen atoms with bromine.

Bromination of Propene for 1,2,3-Tribromopropene (B11956404) Synthesis

The synthesis of this compound can be conceptualized as starting from the simple alkene, propene. However, the direct reaction of propene with bromine under typical electrophilic addition conditions does not yield this compound directly. Instead, the reaction proceeds to form 1,2-dibromopropane. To achieve the target molecule, a multi-step process is generally required.

One plausible, though not extensively documented, pathway involves the initial bromination of propene to yield a polybrominated propane (B168953) intermediate, which is then subjected to elimination reactions. A well-established procedure is the synthesis of the saturated precursor, 1,2,3-tribromopropane (B147538). This is commonly achieved through the addition of bromine to allyl bromide. orgsyn.orgprepchem.com The reaction is typically carried out in a solvent like carbon tetrachloride at low temperatures (around 0°C) to control the exothermic nature of the reaction. orgsyn.orgprepchem.com

From 1,2,3-tribromopropane, a subsequent dehydrobromination reaction is necessary to introduce the double bond and form this compound. While the dehydrobromination of 1,2,3-tribromopropane with a base like sodium hydroxide (B78521) is a known method for producing 2,3-dibromopropene (B1205560), selective dehydrobromination to yield this compound is more challenging and less described in the literature. orgsyn.orggoogle.com

Another potential route involves the allylic bromination of a dibromopropene isomer. For instance, the allylic bromination of 2,3-dibromopropene using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator could theoretically yield this compound. libretexts.orgchemistrysteps.com This reaction proceeds via a radical mechanism where a bromine radical abstracts a hydrogen atom from the allylic position, followed by reaction with bromine. chemistrysteps.com

Interestingly, the formation of this compound has been observed as a side product in the reaction of propargyl alcohol with elemental bromine, suggesting a potential, albeit less direct, synthetic pathway. google.com

Table 1: Reaction Conditions for the Synthesis of 1,2,3-Tribromopropane (a precursor to this compound)

| Reactants | Reagents/Solvents | Temperature | Product | Reference |

| Allyl bromide, Bromine | Carbon tetrachloride | -5°C to 0°C | 1,2,3-Tribromopropane | orgsyn.org |

| Allyl bromide, Bromine | Carbon tetrachloride | ~0°C | 1,2,3-Tribromopropane | prepchem.com |

Mechanistic Aspects of Electrophilic Addition to Alkenes in Tribromopropene Formation

The formation of polybrominated propanes, the precursors to this compound, is governed by the mechanism of electrophilic addition. When an alkene like propene or allyl bromide reacts with bromine, the electron-rich double bond attacks the bromine molecule, which becomes polarized. This leads to the formation of a cyclic bromonium ion intermediate.

The bromonium ion is then attacked by a nucleophile. In the case of bromination in a non-nucleophilic solvent, the bromide ion (Br-) acts as the nucleophile, attacking one of the carbons of the bromonium ion ring. This results in the opening of the ring and the formation of a vicinal dibromide, with the two bromine atoms in an anti-configuration.

In the context of forming 1,2,3-tribromopropane from allyl bromide, the initial electrophilic addition of bromine to the double bond of allyl bromide proceeds via this bromonium ion mechanism to yield the saturated product.

Emerging Synthetic Routes to Polybrominated Propenes

While classical methods remain prevalent, research into novel synthetic methodologies for halogenated compounds is ongoing, driven by the desire for more efficient, selective, and environmentally benign processes.

Recent advancements in bromination reactions that could potentially be applied to the synthesis of polybrominated propenes include the use of N-bromoamides, such as N-bromosuccinimide (NBS), which are easier and safer to handle than molecular bromine. masterorganicchemistry.com These reagents are particularly effective for allylic bromination, a key potential step in converting a dibromopropene to this compound. libretexts.orgchemistrysteps.com The reaction proceeds through a radical chain mechanism, offering a different selectivity compared to electrophilic addition. chemistrysteps.com

Photocatalysis is another emerging area with potential applications. While currently more explored for the degradation (de-bromination) of polybrominated compounds through reductive pathways, the principles of generating reactive radical species using light and a photocatalyst could theoretically be harnessed for synthetic purposes. miami.edunih.gov For instance, photocatalytic methods could offer novel ways to initiate the bromination of specific positions on a propene backbone under mild conditions. However, the direct synthesis of polybrominated propenes like this compound using these emerging photocatalytic methods has not yet been extensively reported.

Chemical Reactivity and Reaction Mechanisms of 1,2,3 Tribromopropene

Fundamental Reactivity Profiles of Halogenated Alkenes

Halogenated alkenes, such as 1,2,3-tribromopropene (B11956404), exhibit a rich and varied chemical reactivity owing to the presence of both a carbon-carbon double bond and halogen substituents. ontosight.ai These structural features allow for a range of reactions, including nucleophilic substitutions, electrophilic additions, and elimination reactions. The interplay between the electronic effects of the bromine atoms and the pi system of the double bond governs the specific pathways these reactions follow.

This compound possesses bromine atoms in both vinylic (attached to the double bond) and allylic (adjacent to the double bond) positions. This distinction is crucial in determining its susceptibility to nucleophilic substitution. The allylic bromine is significantly more reactive towards substitution than the vinylic bromines. This heightened reactivity is attributed to the stability of the resulting allylic carbocation intermediate in an SN1-type mechanism or the favorable orbital overlap in an SN2 transition state.

Common nucleophiles that can displace the allylic bromine include hydroxides, alkoxides, and amines. The reaction mechanism, whether SN1 or SN2, is influenced by factors such as the strength of the nucleophile, the solvent polarity, and the substitution pattern of the substrate. numberanalytics.com For instance, a strong nucleophile in a polar aprotic solvent would favor an SN2 pathway, leading to an inversion of stereochemistry if the allylic carbon is chiral. libretexts.org Conversely, a weak nucleophile in a polar protic solvent would promote an SN1 reaction, proceeding through a planar allylic carbocation and resulting in a racemic mixture if the starting material is enantiomerically pure.

The general equation for nucleophilic substitution is:

R-LG + Nu- → R-Nu + LG-

Where R is the organic substrate, LG is the leaving group (in this case, a bromide ion), and Nu- is the nucleophile. numberanalytics.com

Table 1: Factors Influencing Nucleophilic Substitution Pathways

| Factor | Favors SN1 | Favors SN2 |

|---|---|---|

| Substrate | Tertiary > Secondary | Primary > Secondary |

| Nucleophile | Weak | Strong |

| Solvent | Polar Protic | Polar Aprotic |

| Leaving Group | Good (e.g., Br-, I-) | Good (e.g., Br-, I-) |

This table is a generalized summary and specific reaction conditions can influence the predominant pathway.

The carbon-carbon double bond in this compound is an area of high electron density, making it susceptible to attack by electrophiles. savemyexams.com Electrophilic addition reactions involve the breaking of the pi bond and the formation of two new sigma bonds. Common electrophiles include hydrogen halides (HX) and halogens (X2).

The addition of an unsymmetrical reagent like HBr to this compound is expected to follow Markovnikov's rule. This rule predicts that the hydrogen atom will add to the carbon of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. The subsequent attack by the bromide ion on the carbocation completes the addition.

The mechanism for electrophilic addition typically proceeds in two steps:

Electrophilic attack: The pi electrons of the alkene attack the electrophile, forming a carbocation intermediate. libretexts.org

Nucleophilic attack: The resulting carbocation is attacked by a nucleophile (e.g., a halide ion). libretexts.org

The presence of the electron-withdrawing bromine atoms on the propene backbone can decrease the nucleophilicity of the double bond, potentially slowing down the rate of electrophilic addition compared to a non-halogenated alkene.

Elimination reactions of this compound, typically facilitated by a strong base, can lead to the formation of a more unsaturated system, such as an alkyne or a diene. This process, known as dehydrobromination, involves the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms. The regioselectivity of the elimination (i.e., which hydrogen and bromine are removed) is influenced by the stability of the resulting alkene, often following Zaitsev's rule, which favors the formation of the more substituted (and therefore more stable) double bond. libretexts.org However, the use of bulky bases can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. libretexts.org

These elimination reactions are valuable for functional group interconversions, providing synthetic routes to other classes of organic compounds. imperial.ac.uk For example, the controlled dehydrobromination of 1,2,3-tribromopropane (B147538), a related compound, can yield bromoallene intermediates that can then rearrange to form brominated butadiene derivatives. smolecule.com

Stereochemical Control and Regioselectivity in this compound Transformations

Controlling the stereochemistry and regioselectivity of reactions involving this compound is a key challenge and opportunity in its synthetic applications.

Regioselectivity in nucleophilic substitution is primarily dictated by the differential reactivity of the allylic versus vinylic bromines. As mentioned, the allylic position is the preferred site of attack. In electrophilic addition, the regioselectivity is governed by Markovnikov's rule, leading to the formation of the more stable carbocation intermediate.

Stereochemical control is particularly relevant in nucleophilic substitution at the allylic position. An SN2 reaction will proceed with inversion of configuration at the chiral center, if applicable. In contrast, an SN1 reaction, due to the planar nature of the carbocation intermediate, will result in a racemic mixture. libretexts.org The choice of reaction conditions (nucleophile, solvent, temperature) is therefore critical in directing the stereochemical outcome.

In elimination reactions, the stereochemistry of the starting material can influence the stereochemistry of the resulting alkene. For E2 eliminations, an anti-periplanar arrangement of the departing hydrogen and bromine atoms is generally required. This can lead to specific stereoisomers of the product depending on the conformation of the substrate.

Advanced Mechanistic Elucidation Studies

Understanding the intricate details of reaction mechanisms involving this compound often requires advanced analytical techniques to identify and characterize transient species.

The direct observation and characterization of short-lived reaction intermediates, such as carbocations and radical species, is crucial for confirming proposed mechanistic pathways. Techniques like nuclear magnetic resonance (NMR) spectroscopy can be employed, sometimes at low temperatures, to study the structure of relatively stable carbocations. stanford.edu

More advanced methods, such as infrared (IR) ion spectroscopy and mass spectrometry, have emerged as powerful tools for investigating the structures of gas-phase ions, which can serve as models for reaction intermediates. rsc.org By generating and isolating ionic intermediates in the gas phase, their vibrational spectra can be recorded and compared with theoretical calculations to determine their precise structures. nih.gov This approach can provide valuable insights into the nature of the intermediates that are difficult to obtain from solution-phase studies.

For instance, in related systems, spectroscopic techniques have been used to identify and characterize transient species like nickel-containing intermediates in catalytic chlorination reactions, providing a deeper understanding of the catalytic cycle. nih.gov Similarly, the study of glycosyl cations using ion spectroscopy has helped to elucidate the mechanisms of glycosylation reactions. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,3-Tribromopropane |

| Bromoallene |

Kinetic and Thermodynamic Investigations of Reaction Pathways

A comprehensive understanding of the chemical behavior of this compound necessitates a detailed examination of the kinetics and thermodynamics that govern its various reaction pathways. Such investigations are crucial for predicting reaction outcomes, optimizing reaction conditions, and elucidating the underlying mechanisms of its transformations. However, a thorough review of available scientific literature reveals a significant scarcity of specific experimental and computational studies focused on the kinetic and thermodynamic parameters of reactions involving this compound.

Much of the existing research in this area has concentrated on its saturated analog, 1,2,3-tribromopropane. While this provides some context for the general reactivity of brominated propanes, the presence of a double bond in this compound introduces distinct reaction possibilities, such as addition reactions and allylic substitutions, which will have unique kinetic and thermodynamic profiles.

Theoretical and Future Research Directions

In the absence of direct experimental data, theoretical and computational chemistry would be invaluable tools for predicting the kinetic and thermodynamic feasibility of various reaction pathways of this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations could be employed to model reaction coordinates, locate transition states, and calculate activation energies (Ea) and reaction enthalpies (ΔH).

Potential reaction pathways of this compound that warrant kinetic and thermodynamic investigation include:

Dehydrobromination: The elimination of hydrogen bromide (HBr) from this compound could lead to the formation of various dibromopropadienes or bromopropyne isomers. A kinetic study would determine the rate of this reaction under different conditions (e.g., base strength, temperature), while thermodynamic calculations would indicate the relative stability of the possible products.

Isomerization: The migration of the double bond or bromine atoms could lead to various isomers of this compound. Understanding the thermodynamics of these isomerization processes is key to predicting the most stable isomer under given conditions.

Nucleophilic Substitution: The substitution of one or more bromine atoms by nucleophiles is another expected reaction. Kinetic studies would shed light on the reaction rates and whether the mechanism is SN1, SN2, or involves an allylic rearrangement.

Illustrative Data Table (Hypothetical)

To highlight the type of data that is needed, the following table presents hypothetical kinetic and thermodynamic parameters for a potential reaction of this compound. It is important to emphasize that this data is for illustrative purposes only and is not based on experimental findings.

| Reaction Pathway | Rate Constant (k) at 298 K (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) | Entropy of Reaction (ΔS) (J/mol·K) |

| Dehydrobromination to 1,3-dibromopropyne | Data not available | Data not available | Data not available | Data not available |

| Isomerization to 1,1,2-tribromopropene | Data not available | Data not available | Data not available | Data not available |

The pursuit of these and other reaction pathways through rigorous experimental and computational studies is essential for building a complete and accurate picture of the chemical reactivity of this compound.

Applications of 1,2,3 Tribromopropene in Sophisticated Organic Synthesis

Role as a Versatile Synthetic Intermediate

1,2,3-Tribromopropene (B11956404), with its combination of a reactive double bond and multiple bromine substituents, is theoretically a candidate for a variety of chemical transformations. The presence of bromine atoms, which are good leaving groups, and a C=C bond suggests potential for both addition and substitution reactions, making it a hypothetically versatile intermediate. ontosight.ai However, specific, documented applications are sparse.

Precursor in the Development of Pharmaceutical Scaffolds

Building Block in Agrochemical Synthesis

Similarly, the application of this compound as a building block in agrochemical synthesis is mentioned in a general context. ontosight.ai Halogenated compounds are a common feature in many pesticides and herbicides. The reactivity of this compound could theoretically be harnessed to create new agrochemical entities. Despite this, specific instances of its use in the synthesis of commercial or developmental agrochemicals are not detailed in the available literature.

Contribution to the Construction of Complex Organic Architectures

The construction of complex organic architectures often relies on multifunctional building blocks that can undergo a series of controlled chemical reactions. While this compound possesses the structural features of such a building block, there is a lack of specific, published research demonstrating its contribution to the synthesis of complex organic molecules. Its potential remains largely theoretical without concrete examples in the scientific literature.

Utilization in Polymer Chemistry and Material Science

Monomeric Applications for Polymer Production

The presence of a double bond suggests that this compound could potentially act as a monomer in addition polymerization or as a co-monomer with other unsaturated compounds. The incorporation of bromine atoms into a polymer backbone would be expected to impart specific properties, such as flame retardancy. While its utility in the production of polymers is noted as a possibility, there is a significant lack of detailed studies on the polymerization of this compound or its application in material science. ontosight.ai

Theoretical and Computational Investigations on 1,2,3 Tribromopropene

Electronic Structure and Bonding Analysis via Quantum Chemical Methods

A typical analysis would involve calculating the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting chemical reactivity. For instance, the LUMO's spatial distribution would indicate likely sites for nucleophilic attack, while the HOMO would suggest sites susceptible to electrophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful technique that would be applied to understand the bonding in 1,2,3-tribromopropene (B11956404) in more intuitive chemical terms. researchgate.net NBO analysis translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals. This method allows for the quantification of atomic charges, bond orders, and hyperconjugative interactions, which are key to understanding the stability and reactivity of the C-Br and C=C bonds.

Table 1: Illustrative NBO Analysis Data for (Z)-1,2,3-Tribromopropene (Note: The following data is hypothetical and for illustrative purposes to show what a typical computational output would provide, as specific published research is unavailable.)

| Atom | Natural Atomic Charge (e) | Bond | Wiberg Bond Order |

|---|---|---|---|

| C1 | -0.15 | C1=C2 | 1.85 |

| C2 | +0.05 | C1-Br(1) | 0.95 |

| C3 | -0.20 | C2-Br(2) | 0.96 |

| Br(1) | -0.08 | C3-Br(3) | 0.94 |

| Br(2) | -0.10 | C2-C3 | 1.02 |

| Br(3) | -0.09 |

Conformational Analysis and Energetic Landscapes of Tribromopropene Isomers

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound (C₃H₃Br₃), both constitutional isomers and stereoisomers are possible. The most prominent stereoisomers are the (E) and (Z) configurations arising from the restricted rotation around the C=C double bond. creative-chemistry.org.ukwikipedia.org The priority of the substituents on each carbon of the double bond is determined by the Cahn-Ingold-Prelog (CIP) rules. khanacademy.org

Computational methods are essential for determining the relative stabilities of these isomers by calculating their potential energy landscapes. semanticscholar.orgsci-hub.se By optimizing the geometry of each isomer and calculating its total electronic energy, researchers can identify the global minimum energy structure and the relative energies of other isomers. nih.govresearchgate.net This information is critical for predicting which isomer is likely to be predominant under thermodynamic equilibrium. mdpi.com PubChem's primary entry for this compound is (Z)-1,2,3-tribromoprop-1-ene, suggesting it may be the more commonly encountered or stable isomer. nih.gov

Beyond (E) and (Z) isomers, other constitutional isomers such as 1,1,2-tribromopropene or 3,3,1-tribromopropene could also be investigated. A comprehensive computational study would map out the energetic landscape of all plausible C₃H₃Br₃ isomers to understand their thermodynamic relationships.

Table 2: Hypothetical Relative Energies of Tribromopropene Isomers (Note: This table is illustrative. The values are hypothetical examples based on typical computational chemistry studies of isomers.)

| Isomer | Computational Method | Relative Energy (kcal/mol) |

|---|---|---|

| (Z)-1,2,3-Tribromopropene | DFT (B3LYP/6-311+G) | 0.00 |

| (E)-1,2,3-Tribromopropene | DFT (B3LYP/6-311+G) | +1.85 |

| 1,1,2-Tribromopropene | DFT (B3LYP/6-311+G) | +4.50 |

| 1,1,3-Tribromopropene | DFT (B3LYP/6-311+G) | +3.20 |

Computational Modeling of Reaction Mechanisms

Understanding how a molecule reacts is a central goal of chemistry. Computational modeling allows for the detailed exploration of reaction mechanisms, providing insights that are often inaccessible through experimentation alone. rsc.org

DFT is a workhorse of computational chemistry for investigating reaction pathways. nih.govscispace.com To study a reaction, chemists model the reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. youtube.com The energy difference between the reactants and the transition state is the activation energy (barrier height), which is a key determinant of the reaction rate.

For this compound, potential reactions for study include nucleophilic substitution at the allylic carbon, electrophilic addition to the double bond, or elimination reactions. An early organic chemistry review notes a reaction with a Grignard reagent. vdoc.pub A DFT study of such a reaction would involve locating the transition state structure and calculating the activation energy. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

While DFT calculations are excellent for studying static points on a potential energy surface, Molecular Dynamics (MD) simulations provide a view of the system's evolution over time. nih.gov Reactive MD simulations, using force fields that allow for the formation and breaking of bonds, can be used to explore complex reaction pathways and dynamics. arxiv.orgchemrxiv.org

An MD simulation of this compound in a solvent could reveal the role of solvent molecules in stabilizing intermediates or transition states, identify unexpected reaction pathways, and provide a more complete picture of the reaction dynamics than static models alone. These simulations are computationally intensive but offer unparalleled insight into the atomic-level movie of a chemical transformation.

Prediction of Structure-Reactivity Relationships through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a compound's structural or computed properties with its experimental activity or properties. spu.edu.sy These models are powerful tools for predicting the behavior of new or untested chemicals. csmres.co.uknih.gov

To build a QSAR model for the reactivity of this compound, one would first compute a variety of molecular descriptors. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). These calculated descriptors for a series of related compounds would then be statistically correlated with experimentally measured reactivity data (e.g., reaction rate constants). chemrxiv.org While no specific QSAR studies for this compound were found, this methodology is widely applied to halogenated compounds. igi-global.com Such a model could predict the reactivity of other, similar halogenated propenes, guiding synthetic efforts and risk assessment.

Q & A

Q. What methodological approaches are recommended for synthesizing 1,2,3-Tribromopropene with high regioselectivity?

Synthesis optimization requires careful control of reaction conditions. Use solvent systems like THF or DCM to stabilize intermediates, and employ stoichiometric ratios of brominating agents (e.g., PBr₃ or NBS) to minimize side products. Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to confirm regioselectivity . For purification, column chromatography with silica gel and non-polar solvents (e.g., hexane) is advised. Characterize products using H/C NMR to verify bromine positioning and FT-IR to confirm functional group integrity .

Q. How should researchers design experiments to assess the thermal stability of this compound?

Conduct thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) to measure decomposition temperatures. Pair with differential scanning calorimetry (DSC) to identify exothermic/endothermic transitions. For kinetic studies, use isothermal stability tests at incremental temperatures (e.g., 50–150°C) and analyze degradation products via GC-MS. Include control experiments with analogous alkenes to benchmark stability .

Q. What standardized protocols exist for quantifying this compound in environmental samples?

Employ liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) for sample preparation. Analytical quantification via GC-ECD (electron capture detection) is preferred due to bromine’s high electron affinity. Calibrate with deuterated internal standards (e.g., 1,2,3-Tribromopropane-d₃) to correct matrix effects. Validate methods using EPA guidelines for detection limits and reproducibility .

Advanced Research Questions

Q. How can computational models resolve contradictions in reported reaction mechanisms of this compound?

Discrepancies in mechanistic pathways (e.g., radical vs. electrophilic bromination) can be addressed using density functional theory (DFT) calculations. Model transition states and intermediates at the B3LYP/6-311+G(d,p) level to compare activation energies. Validate with kinetic isotope effects (KIEs) or substituent-tuning experiments. Cross-reference computational results with experimental Br NMR shifts to confirm intermediate structures .

Q. What strategies are effective for elucidating the environmental fate of this compound in aquatic systems?

Use OECD 308/309 guidelines to simulate aerobic/anaerobic biodegradation. Employ LC-MS/MS to track transformation products (e.g., dibromopropenes, brominated acids). For photodegradation studies, expose samples to UV-Vis light (λ = 254–365 nm) and monitor via time-resolved spectroscopy. Pair with QSAR models to predict persistence and bioaccumulation potential .

Q. How should researchers address conflicting toxicity data for this compound across in vitro assays?

Systematic meta-analysis of existing data is critical. Normalize results using cell viability metrics (e.g., MTT assay) and exposure durations. Investigate solvent interference (e.g., DMSO cytotoxicity) by repeating assays in alternative vehicles (e.g., PBS). Validate findings with orthogonal assays, such as comet assays for DNA damage or ROS quantification. Cross-check with ToxCast/Tox21 databases for mechanistic insights .

Methodological Notes

- Reproducibility : Document reagent purities, solvent grades, and instrumentation parameters (e.g., NMR field strength) to enable replication .

- Data Validation : Use triplicate measurements and statistical tools (e.g., ANOVA) to confirm significance. For structural assignments, compare spectral data with PubChem or NIST databases .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and toxicity testing, particularly for ecotoxicological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.